1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Overview
Description
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone is an organic compound characterized by a dioxolane ring structure. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This method ensures the formation of the dioxolane ring, which is a crucial part of the compound’s structure.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dioxolane ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring. This ring structure allows for the formation of stable intermediates, facilitating reactions such as nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 2,2-Dimethyl-1,3-dioxolan-4-one
- (S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine
Uniqueness
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone is unique due to its specific dioxolane ring structure, which imparts stability and reactivity. This makes it a valuable intermediate in various synthetic pathways, distinguishing it from other similar compounds that may lack this specific ring structure or exhibit different reactivity patterns.
Properties
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)6-4-9-7(2,3)10-6/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEBKVJPKDAIIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539697 | |
Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161972-09-4 | |
Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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